molecular formula C17H14N2O2 B2859186 5-phenyl-N-(o-tolyl)oxazole-2-carboxamide CAS No. 955673-53-7

5-phenyl-N-(o-tolyl)oxazole-2-carboxamide

Cat. No. B2859186
CAS RN: 955673-53-7
M. Wt: 278.311
InChI Key: OAEOKVRSEFFTDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives often involves reactions such as direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another common method for the synthesis of oxazoles involves the reaction of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine . This reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and can be influenced by various factors such as the nature of the substituents and the reaction conditions . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

Scientific Research Applications

Medicinal Chemistry

Oxazole-based molecules, including “N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide”, are becoming a significant heterocyclic nucleus due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . They have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives .

Antibacterial Applications

Oxazole derivatives have been shown to exhibit antibacterial properties . This suggests that “N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide” could potentially be used in the development of new antibacterial drugs .

Antifungal Applications

Similar to their antibacterial properties, oxazole derivatives have also been shown to exhibit antifungal properties . This suggests that “N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide” could potentially be used in the development of new antifungal drugs .

properties

IUPAC Name

N-(2-methylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)19-16(20)17-18-11-15(21-17)13-8-3-2-4-9-13/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEOKVRSEFFTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-N-(o-tolyl)oxazole-2-carboxamide

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